molecular formula C28H38N6O2S B3010766 N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-43-4

N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B3010766
CAS RN: 476438-43-4
M. Wt: 522.71
InChI Key: GOZMMBHCPUBFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C28H38N6O2S and the molecular weight is 522.71. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Spectral and Quantum Chemical Analysis

Researchers have extensively studied the spectral properties and quantum chemical aspects of adamantane-based compounds, including those similar to the specified compound. One study utilized Fourier transform infrared and Raman spectra to investigate the adamantane-based compound's structural characteristics. The study combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent DFT (TDDFT), to understand the compound's equilibrium geometric structure, vibrational spectra, and electronic absorption spectrum. These analyses revealed insights into the intramolecular charge transfer features, suggesting potential applications in material science and pharmaceuticals (Al-Ghulikah et al., 2019).

Reactivity and Adsorption Behavior

Another area of research focused on the reactivity properties and adsorption behavior of similar adamantane derivatives. Through DFT and molecular dynamics (MD) simulations, studies have explored the local reactive properties, analyzing interactions with water molecules and the stability of these compounds under varying temperatures. This research provides valuable insights into the compound's potential applications in pharmaceuticals, highlighting its stability and interaction mechanisms at the molecular level (Al-Ghulikah et al., 2021).

Antimicrobial and Hypoglycemic Activities

Adamantane derivatives have also been investigated for their biological activities, including antimicrobial and hypoglycemic effects. Research on adamantane-isothiourea hybrids demonstrated their in vitro antimicrobial activity against pathogenic bacteria and fungi, as well as in vivo hypoglycemic activity in diabetic rats. These findings suggest the therapeutic potential of these compounds in treating infections and managing diabetes (Al-Wahaibi et al., 2017).

Structural and Vibrational Studies

Structural and vibrational studies of adamantane-containing triazole thiones have provided insights into the compounds' analgesic activities. Research employing DFT and ab initio methods to analyze IR, Raman, and UV/Vis spectra suggested that these compounds are likely to exhibit analgesic properties. This research area highlights the potential use of adamantane derivatives in developing new analgesic drugs (Shundalau et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action can vary greatly depending on the biological or chemical context in which the compound is used .

Safety and Hazards

This compound is intended for research use only and is not suitable for human or veterinary use. Always handle it with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for more information .

properties

IUPAC Name

N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2S/c1-2-34-24(18-29-26(36)28-15-20-12-21(16-28)14-22(13-20)17-28)30-31-27(34)37-19-25(35)33-10-8-32(9-11-33)23-6-4-3-5-7-23/h3-7,20-22H,2,8-19H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZMMBHCPUBFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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